1-(4-Bromo-2-chlorophenyl)methyl piperidine
Overview
Description
“1-(4-Bromo-2-chlorophenyl)methyl piperidine” is a chemical compound with the molecular formula C12H15BrClN . It has a molecular weight of 288.61 .
Synthesis Analysis
The synthesis of piperidine derivatives, such as “this compound”, has been a subject of research. Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H15BrClN/c13-11-5-4-10(12(14)8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 .
Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 288.61 . It should be stored at a temperature of 2-8°C .
Scientific Research Applications
Antibacterial Activity of Piperidine Derivatives A study synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. These compounds, including variations with chlorophenyl groups, showed moderate inhibitory activity against Gram-negative bacterial strains, indicating the potential of piperidine derivatives in developing new antibacterial agents (Iqbal et al., 2017).
Antiplatelet Aggregation Activity Another research focused on carbamoylpyridine and carbamoylpiperidine analogues containing nipecotic acid scaffold. These compounds, designed, synthesized, and evaluated for their platelet aggregation inhibitory activity, underline the therapeutic potential of piperidine derivatives in preventing thrombotic diseases (Youssef et al., 2011).
Dielectric Studies and Molecular Interactions Investigations into the dielectric properties of H-bonded complexes of diphenyl piperidinones with phenols, including chlorophenol derivatives, offer insights into the preferred orientations and interactions at the molecular level, contributing to our understanding of molecular dynamics in solution (Kumar et al., 2002).
Unique Coordination Chemistry of Copper (II) Research into Schiff-base ligands incorporating piperazine and piperidine moieties alongside chlorophenol explores the impact of these groups on the coordination chemistry of Cu(II), offering potential applications in the development of new materials and catalytic processes (Majumder et al., 2016).
Molecular Interaction Studies with CB1 Cannabinoid Receptor A study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide and its molecular interaction with the CB1 cannabinoid receptor provides insights into the therapeutic potential and binding mechanisms of piperidine derivatives in neurological and psychological disorders (Shim et al., 2002).
Safety and Hazards
The compound is classified as a highly flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, not eating, drinking, or smoking when using this product, using only outdoors or in a well-ventilated area, and wearing protective gloves, clothing, eye protection, and face protection .
Properties
IUPAC Name |
1-[(4-bromo-2-chlorophenyl)methyl]piperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrClN/c13-11-5-4-10(12(14)8-11)9-15-6-2-1-3-7-15/h4-5,8H,1-3,6-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJKSBSLWZUMHGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=C(C=C(C=C2)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101259243 | |
Record name | 1-[(4-Bromo-2-chlorophenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101259243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1200131-41-4 | |
Record name | 1-[(4-Bromo-2-chlorophenyl)methyl]piperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1200131-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-[(4-Bromo-2-chlorophenyl)methyl]piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101259243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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